Navigating Chemical Space: A Technical Guide to 1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic Acid
Navigating Chemical Space: A Technical Guide to 1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic Acid
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of 3D-rich aliphatic rings and heteroaromatic bioisosteres is critical for optimizing pharmacokinetic profiles. 1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid (also known as 1-(2-furoyl)pyrrolidine-3-carboxylic acid) represents a highly versatile fragment scaffold. It combines the conformational restriction of a pyrrolidine ring with the altered electronic distribution of a furan bioisostere.
Because positional isomers (e.g., the 2-carboxylic acid vs. the 3-carboxylic acid) exhibit vastly different binding vectors and commercial availability, precise chemical informatics and rigorous synthetic validation are paramount. This whitepaper provides a comprehensive protocol for executing a Chemical Abstracts Service (CAS) registry search for this specific isomer, followed by a validated de novo synthesis workflow and a pharmacological rationale for its use in drug discovery.
Chemical Informatics & CAS Registry Search Protocol
Navigating chemical databases for niche positional isomers requires a deterministic approach. Relying solely on text-based nomenclature often leads to false positives due to synonym ambiguity (e.g., "furan-2-carbonyl" vs. "2-furoyl").
The Causality of Structural Identifiers
To ensure an exact match in CAS SciFinder or PubChem, researchers must bypass text queries and utilize topological identifiers. The 2-carboxylic acid isomer (CAS 933060-65-2) is widely documented[1], but the 3-carboxylic acid isomer requires precise coordinate mapping.
Step-by-Step Search Methodology:
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SMILES Generation: Translate the target into a Canonical SMILES string: O=C(O)C1CCN(C(=O)c2ccco2)C1. This string dictates the exact connectivity, placing the carboxylic acid at the C3 position of the pyrrolidine ring.
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InChIKey Hashing: Convert the structure to an InChIKey to prevent stereochemical ambiguity during cross-database queries.
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Exact vs. Substructure Query: Execute an "Exact Structure" search in the CAS Registry. If the exact stereoisomer (e.g., the (3S) or (3R) enantiomer) is not registered, default to a "Substructure Search" while explicitly blocking substitutions at the C2 , C4 , and C5 pyrrolidine carbons.
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Isomer Resolution: Filter the results to exclude the more common 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid derivatives[2].
Workflow for resolving positional isomers in CAS registry databases.
Physicochemical Profiling & Pharmacological Rationale
The design of 1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid is rooted in two major medicinal chemistry paradigms: the "escape from flatland" via spirocyclic or substituted pyrrolidines[3], and the modulation of lipophilicity via bioisosteric replacement[4].
The Furan Bioisostere
Replacing a standard phenyl ring with a furan ring alters the molecule's hydrophilic-lipophilic balance. Furan acts as a bioisostere that provides modified steric and electronic characteristics, often improving metabolic stability and altering cytochrome P450 (CYP) oxidation sites[5]. The ether oxygen in the furan ring also serves as a weak hydrogen bond acceptor, enhancing target interactions.
The Pyrrolidine Scaffold
The pyrrolidine-3-carboxylic acid core introduces necessary sp3 character, increasing the three-dimensionality (Fraction sp3 or Fsp3 ) of the fragment. This conformational restriction is highly valued in Central Nervous System (CNS) drug discovery and fragment-based drug design (FBDD) to improve target specificity and reduce off-target toxicity[6].
Table 1: Computed Physicochemical Properties
| Property | Value | Pharmacological Implication |
| Molecular Formula | C10H11NO4 | - |
| Molecular Weight | 209.20 g/mol | Ideal for Fragment-Based Drug Discovery (<300 Da). |
| Hydrogen Bond Donors (HBD) | 1 | Provided by the carboxylic acid (-OH). |
| Hydrogen Bond Acceptors (HBA) | 4 | Furan (1), Amide (1), Carboxylic Acid (2). |
| Topological Polar Surface Area | ~71.0 Ų | Favorable for membrane permeability and oral bioavailability. |
| LogP (Predicted) | ~0.8 - 1.2 | High hydrophilicity; minimizes non-specific lipid binding. |
De Novo Synthesis & Validation Protocol
If the specific CAS registry search yields no commercial vendors for the required stereoisomer, de novo synthesis is required. The most efficient route is a Schotten-Baumann acylation.
Reaction Causality
The reaction utilizes pyrrolidine-3-carboxylic acid and 2-furoyl chloride. Because the starting material is an amino acid, it exists as a zwitterion. A biphasic Schotten-Baumann system (Aqueous NaOH / Dichloromethane) is employed. The aqueous base serves a dual purpose: it deprotonates the carboxylic acid (ensuring solubility in the aqueous layer) and neutralizes the HCl byproduct generated during amide bond formation, preventing the protonation of the secondary amine nucleophile.
Step-by-Step Methodology
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Preparation: Dissolve 1.0 equivalent of pyrrolidine-3-carboxylic acid in a 1M aqueous NaOH solution (2.5 equivalents of NaOH) to achieve a pH of ~12. Cool the solution to 0°C in an ice bath.
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Acylation: Dissolve 1.1 equivalents of 2-furoyl chloride in a minimal volume of dichloromethane (DCM). Add the DCM solution dropwise to the vigorously stirred aqueous mixture over 30 minutes to prevent exothermic degradation.
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Reaction Progression: Remove the ice bath and allow the biphasic mixture to stir at room temperature for 4 hours. Monitor completion via TLC or LC-MS.
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Workup & Isolation:
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Separate the layers and discard the organic (DCM) layer, which contains unreacted acid chloride and organic impurities. The product remains in the aqueous layer as a sodium carboxylate salt.
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Acidify the aqueous layer using 2M HCl dropwise until the pH reaches 2.0–2.5. This protonates the carboxylate, driving the product out of the aqueous phase.
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Extract the acidic aqueous layer with Ethyl Acetate ( 3×20 mL).
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Wash the combined organic extracts with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the pure 1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid.
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Schotten-Baumann synthesis of 1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid.
References
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NextSDS Chemical Database. 1-FURAN-2-YLMETHYL-PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]
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Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from[Link]
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White Rose eTheses Online. Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Retrieved from [Link]
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- 6. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
